Methyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate
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Overview
Description
Methyl (2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in various fields, including medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of methyl (2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylate involves several steps, starting from acyclic precursors that contain the necessary stereochemical information. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various stereoselective transformations . Industrial production methods often rely on the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Chemical Reactions Analysis
Methyl (2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the bicyclic core or the functional groups attached to it .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various tropane alkaloids, which are known for their pharmacological properties . In biology and medicine, it is used in the development of drugs targeting the central nervous system, due to its ability to interact with neurotransmitter receptors .
Mechanism of Action
The mechanism of action of methyl (2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system . The compound exerts its effects by binding to these receptors and modulating their activity, which can lead to various physiological responses . The exact pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of neurotransmitter release and reuptake .
Comparison with Similar Compounds
Methyl (2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylate is unique due to its specific stereochemistry and functional groups. Similar compounds include other members of the 8-azabicyclo[3.2.1]octane family, such as methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate . These compounds share a similar bicyclic core but differ in their substituents and stereochemistry, which can lead to different biological activities and applications .
Properties
IUPAC Name |
methyl 7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-20-14(18)13-8-7-12-9-16(13)15(19)17(12)21-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJUEXDKLHCGEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2CN1C(=O)N2OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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